5-Bromo-2-(methylsulfonamido)benzoic Acid
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Overview
Description
5-Bromo-2-(methylsulfonamido)benzoic Acid: is an organic compound with the molecular formula C8H8BrNO4S It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 5-position and a methylsulfonamido group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(methylsulfonamido)benzoic Acid typically involves the following steps:
Bromination: The starting material, 2-aminobenzoic acid, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Sulfonamidation: The brominated intermediate is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form the methylsulfonamido group at the 2-position.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(methylsulfonamido)benzoic Acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The methylsulfonamido group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the methylsulfonamido group.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Oxidation Products: Oxidation of the methylsulfonamido group can lead to the formation of sulfonic acids or sulfonates.
Scientific Research Applications
Chemistry:
Catalysis: 5-Bromo-2-(methylsulfonamido)benzoic Acid can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Biology and Medicine:
Drug Development: This compound can serve as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents against various pathogens.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(methylsulfonamido)benzoic Acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The bromine and methylsulfonamido groups can interact with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions.
Comparison with Similar Compounds
5-Bromo-2-methylbenzoic Acid: Similar structure but lacks the sulfonamido group, which may result in different reactivity and applications.
2-Bromo-5-methylbenzoic Acid: The positions of the bromine and methyl groups are reversed, leading to different chemical properties.
5-Bromo-2-methoxybenzenesulfonamide: Contains a methoxy group instead of a carboxylic acid group, which affects its solubility and reactivity.
Uniqueness: 5-Bromo-2-(methylsulfonamido)benzoic Acid is unique due to the presence of both bromine and methylsulfonamido groups, which confer specific chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-bromo-2-(methanesulfonamido)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4S/c1-15(13,14)10-7-3-2-5(9)4-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPDYTWKYXLERH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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